molecular formula C9H8BrFO3 B13430165 4-Bromo-3-ethoxy-2-fluorobenzoic acid

4-Bromo-3-ethoxy-2-fluorobenzoic acid

Cat. No.: B13430165
M. Wt: 263.06 g/mol
InChI Key: JANOXBFAXXRLJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-3-ethoxy-2-fluorobenzoic acid is an organic compound that belongs to the class of halogenated benzoic acids This compound is characterized by the presence of bromine, ethoxy, and fluorine substituents on the benzene ring, which impart unique chemical properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-ethoxy-2-fluorobenzoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 3-ethoxy-2-fluorobenzoic acid using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at a controlled temperature to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to higher purity and consistent quality of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more sustainable.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-ethoxy-2-fluorobenzoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Bromination: Bromine (Br_2) or N-bromosuccinimide (NBS) in the presence of a catalyst like iron (Fe) or aluminum chloride (AlCl_3).

    Oxidation: Potassium permanganate (KMnO_4) or chromium trioxide (CrO_3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4).

Major Products Formed

    Substitution: Formation of substituted derivatives such as 4-methoxy-3-ethoxy-2-fluorobenzoic acid.

    Oxidation: Formation of this compound derivatives with oxidized functional groups.

    Reduction: Formation of reduced derivatives such as 4-bromo-3-ethoxy-2-fluorobenzyl alcohol.

Mechanism of Action

The mechanism of action of 4-Bromo-3-ethoxy-2-fluorobenzoic acid involves its interaction with specific molecular targets and pathways. The presence of halogen and ethoxy substituents can enhance its binding affinity to certain enzymes or receptors, leading to inhibition or activation of specific biological processes. For example, the compound may inhibit the activity of enzymes involved in metabolic pathways by binding to their active sites and blocking substrate access .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-3-ethoxy-2-fluorobenzoic acid is unique due to the combination of bromine, ethoxy, and fluorine substituents on the benzene ring. This unique substitution pattern imparts distinct chemical properties, making it a valuable compound for various synthetic and research applications. The presence of the ethoxy group can influence its solubility, reactivity, and interaction with biological targets, distinguishing it from other similar compounds.

Properties

Molecular Formula

C9H8BrFO3

Molecular Weight

263.06 g/mol

IUPAC Name

4-bromo-3-ethoxy-2-fluorobenzoic acid

InChI

InChI=1S/C9H8BrFO3/c1-2-14-8-6(10)4-3-5(7(8)11)9(12)13/h3-4H,2H2,1H3,(H,12,13)

InChI Key

JANOXBFAXXRLJA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1F)C(=O)O)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.